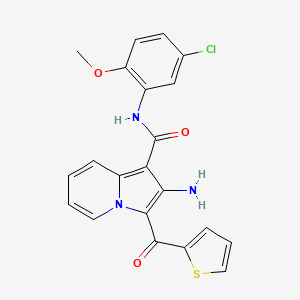

5-(2,4-二氧代-1,3-噻唑烷-5-基)-1,3-噻唑烷-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiazolidine-2,4-dione derivatives are a class of compounds that have garnered significant interest due to their wide range of biological activities. These compounds have been synthesized and modified in various ways to enhance their pharmacological properties, including antibacterial, antifungal, anticancer, and antioxidant activities . The core structure of thiazolidine-2,4-dione serves as a scaffold for the development of new drugs with potential therapeutic applications.

Synthesis Analysis

The synthesis of thiazolidine-2,4-dione derivatives involves various chemical reactions, including Claisen condensation, Knoevenagel condensation, Mannich reaction, and Wittig olefination . These methods allow for the introduction of different substituents into the thiazolidine-2,4-dione core, resulting in a diverse array of compounds with varying biological activities. For instance, the synthesis of 5-benzylidene-1,3-thiazolidine-2,4-dione analogs involves the reaction of specific aldehydes with aromatic or heteroaromatic ketones .

Molecular Structure Analysis

The molecular structures of thiazolidine-2,4-dione derivatives are characterized using spectroscopic methods such as IR, UV, Mass, 1H, and 13C NMR . These techniques provide detailed information about the functional groups and the overall molecular framework. Theoretical studies, including quantum chemical calculations and molecular docking, further elucidate the electronic properties and potential interactions with biological targets .

Chemical Reactions Analysis

Thiazolidine-2,4-dione derivatives undergo various chemical reactions that are crucial for their biological activity. The presence of electron-withdrawing or electron-donating substituents can significantly influence the reactivity of these compounds . Additionally, the geometry of the molecule and the pattern of substitution on the phenyl ring can affect the antibacterial response . The modification of the nitrogen atom in the thiazolidine-2,4-dione ring also plays a role in determining the chemical reactivity and biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine-2,4-dione derivatives are closely related to their biological activities. For example, the hyperpolarizability values of these compounds indicate their suitability as non-linear optical materials . The calculated frontier orbital gap values suggest differences in chemical reactivity and polarizability among the derivatives . The antioxidant capacity of these compounds is assessed through in vitro antiradical and electron transfer assays, and their antimicrobial activity is evaluated using methods such as broth microdilution and disc diffusion . The molecular electrostatic potential is calculated to estimate chemical reactivity, and quantum descriptors are used to evaluate the influence of molecular properties on antioxidant and antiradical activities .

科学研究应用

合成和抗菌评价

- 该化合物已被用作合成具有潜在抗菌性能的衍生物的前体。例如,已合成并评估了某些衍生物对各种微生物的抗菌和抗真菌活性。这些研究突出了该化合物在生成具有抗菌功效的新化疗药物方面的实用性 (Jat et al., 2006)。

抗糖尿病和抗高脂血症药物

- 设计并合成了新型噻唑烷-2,4-二酮衍生物,显示出显著的抗糖尿病活性。这项研究表明了该化合物在开发用于管理糖尿病和相关代谢紊乱的新治疗方法中的作用 (Shrivastava et al., 2016)。

抗氧化活性

- 对“5-(2,4-二氧代-1,3-噻唑烷-5-基)-1,3-噻唑烷-2,4-二酮”的衍生物的研究探讨了它们的抗氧化活性,表明这些化合物有潜力作为自由基清除剂,并有助于对抗氧化应激 (Čačić & Molnar, 2011)。

抗癌活性

- 一些合成的衍生物显示出对各种癌细胞系的有希望的抗癌活性,突显了这些化合物在癌症治疗中的潜在应用。对噻唑烷-2,4-二酮核心结构的修改对于确定这些化合物对不同癌症类型的功效和特异性至关重要 (Kryshchyshyn et al., 2020)。

酶抑制

- 已评估衍生物对于抑制特定酶的能力,例如α-葡萄糖苷酶,该酶参与了餐后血糖水平的增加。这项研究支持开发新型抑制剂,可用于管理糖尿病等疾病 (Nori et al., 2014)。

腐蚀抑制

- 有趣的是,一些研究已超越生物医学应用,探索了噻唑烷二酮衍生物作为金属在酸性环境中的腐蚀抑制剂的用途。这些发现为这些化合物的潜在工业应用打开了可能 (Yadav et al., 2015)。

属性

IUPAC Name |

5-(2,4-dioxo-1,3-thiazolidin-5-yl)-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4S2/c9-3-1(13-5(11)7-3)2-4(10)8-6(12)14-2/h1-2H,(H,7,9,11)(H,8,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZCJABZHQBRNCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(=O)NC(=O)S1)C2C(=O)NC(=O)S2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,4-Dioxo-1,3-thiazolidin-5-yl)-1,3-thiazolidine-2,4-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

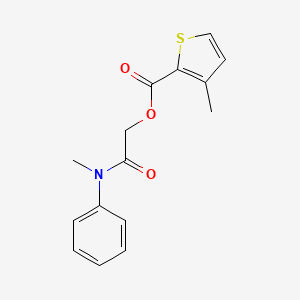

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B2510852.png)

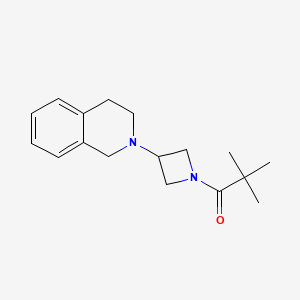

![1,7-dimethyl-3-propyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2510853.png)

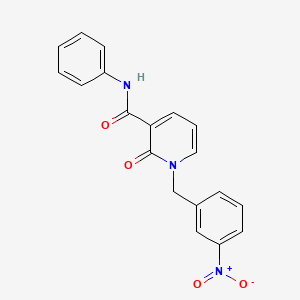

![4-(1-(2-(2,6-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2510855.png)

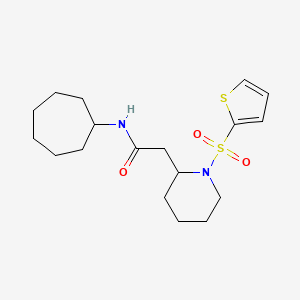

![N-propyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2510859.png)